Brasofensine
Overview
Description
Scientific Research Applications
Pharmacokinetics and Metabolism
Brasofensine is a synaptic dopamine transporter inhibitor. Studies have characterized its pharmacokinetics, bioavailability, disposition, and metabolism in rats, monkeys, and humans. It is rapidly absorbed after oral administration, with differing peak plasma concentrations and elimination half-lives across species. Brasofensine undergoes extensive first-pass metabolism in all tested species, involving O- and N-demethylation and isomerization, with metabolites being excreted in urine and feces (Zhu et al., 2008).
Potential Treatment for Parkinson's Disease
Brasofensine has been explored as a potential treatment for Parkinson's disease (PD). It has undergone clinical trials, showing promise as a dopamine reuptake inhibitor. However, its development faced financial and regulatory challenges, leading to the withdrawal of Bristol-Myers Squibb from its codevelopment and prompting NeuroSearch to seek new partnerships (Yu, 2000).
Safety and Pharmacodynamics in PD Patients
A study investigated the safety, tolerability, and pharmacodynamic properties of brasofensine in Parkinson's disease patients receiving levodopa/carbidopa. The study found that brasofensine was safe and well-tolerated at doses up to 4 mg daily, with mild adverse events like headache and insomnia reported (Frackiewicz et al., 2002).
Effect on Akinesia and Dyskinesia in MPTP-treated Marmosets
Brasofensine demonstrated effectiveness in reversing akinesia without causing dyskinesia in MPTP-treated marmosets, a model for Parkinson's disease. This suggests its potential value in treating Parkinson's disease, especially in the early stages or when L-DOPA–induced dyskinesias complicate treatment (Pearce et al., 2002).
properties
IUPAC Name |
(E)-1-[(2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9+/t11?,12-,13-,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLIFEGHTNUYFL-MTKJPOGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CCC1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine | |
CAS RN |
171655-91-7 | |
Record name | Brasofensine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171655917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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